1-(4-(Phenylsulfonyl)phenyl)ethanone
Overview
Description
1-(4-(Phenylsulfonyl)phenyl)ethanone is a useful research compound. Its molecular formula is C14H12O3S and its molecular weight is 260.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s worth noting that sulfone drugs like dapsone have a mechanism of action that involves the inhibition of folic acid synthesis in susceptible organisms . This is achieved by competing with para-aminobenzoate for the active site of dihydropteroate synthase .
Biochemical Pathways
Similar sulfone drugs are known to interfere with the synthesis of dihydrofolic acid, a crucial component in the production of nucleic acids .
Biochemical Analysis
Biochemical Properties
1-(4-(Phenylsulfonyl)phenyl)ethanone plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic compounds. It interacts with various enzymes and proteins, facilitating reactions such as halogenation, alkylation, arylation, and heteroarylation . The compound’s sulfonyl group is highly reactive, making it an excellent nucleophile in many organic transformations. It has been used in the synthesis of five- and six-membered ring systems containing one or two heteroatoms .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the expression of specific genes, thereby altering cellular behavior . Additionally, it has been observed to impact metabolic pathways, influencing the levels of various metabolites within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition . This interaction can result in changes in gene expression and alterations in cellular metabolism. The compound’s ability to participate in electrophilic aromatic substitution reactions further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s sulfonyl group plays a crucial role in its metabolic activity, facilitating reactions such as halogenation and arylation . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cellular compartments can affect its activity and function . Studies have shown that the compound can be transported across cell membranes and distributed to various tissues, influencing its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-11(15)12-7-9-14(10-8-12)18(16,17)13-5-3-2-4-6-13/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFHDNIGKVTTLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50983632 | |
Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65085-83-8 | |
Record name | 65085-83-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-[4-(Benzenesulfonyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50983632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.